molecular formula C11H8N2O4 B12349384 Ethyl 2,3-dioxoquinoxaline-6-carboxylate

Ethyl 2,3-dioxoquinoxaline-6-carboxylate

Cat. No.: B12349384
M. Wt: 232.19 g/mol
InChI Key: QELDBBONFQIYAC-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxoquinoxaline-6-carboxylate is a quinoxaline derivative characterized by a bicyclic aromatic system containing two nitrogen atoms at positions 1 and 2. The compound features two ketone (oxo) groups at positions 2 and 3 and an ethyl ester substituent at position 3. Its molecular formula is C₁₁H₈N₂O₄, with a molecular weight of 232.19 g/mol. The presence of electron-withdrawing oxo groups significantly influences its electronic properties, enhancing reactivity in cyclocondensation and nucleophilic substitution reactions. This compound is primarily utilized as an intermediate in synthesizing pharmaceuticals, agrochemicals, and heterocyclic ligands for metal coordination chemistry.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

ethyl 2,3-dioxoquinoxaline-6-carboxylate

InChI

InChI=1S/C11H8N2O4/c1-2-17-11(16)6-3-4-7-8(5-6)13-10(15)9(14)12-7/h3-5H,2H2,1H3

InChI Key

QELDBBONFQIYAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC(=O)C(=O)N=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dioxoquinoxaline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with 1,2-diketones in the presence of a catalyst. For instance, a titanium silicate (TS-1) catalyst can be used in methanol at room temperature to achieve high yields . Another method involves the use of phosphorous oxychloride (POCl3) and sodium azide, which results in the formation of bistetrazoloquinoxalines .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable reactions that can be performed on a multigram scale. The use of recyclable catalysts and mild reaction conditions are preferred to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dioxoquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different quinoxaline-based compounds.

    Substitution: Substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include titanium(III) chloride for reduction and phosphorous oxychloride for substitution . Reaction conditions often involve ambient temperature and the use of solvents like methanol .

Major Products

The major products formed from these reactions are typically quinoxaline derivatives with various functional groups, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 2,3-dioxoquinoxaline-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,3-dioxoquinoxaline-6-carboxylate involves its interaction with molecular targets and pathways in biological systems. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 2,3-dioxoquinoxaline-6-carboxylate with structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Insights References
This compound 2,3-dioxo, 6-ethyl ester C₁₁H₈N₂O₄ 232.19 Pharmaceutical intermediates, ligand synthesis -
Ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate 6-Cl, 3-oxo, 2-ethyl ester C₁₁H₉ClN₂O₃ 252.66 Kinase inhibitors (e.g., Pim-1/2 inhibitors)
Ethyl quinoxaline-6-carboxylate 6-ethyl ester (no oxo groups) C₁₁H₁₀N₂O₂ 202.21 Intermediate for fluorescent dyes
2,3-Dimethylquinoxaline-6-carboxylic acid 2,3-dimethyl, 6-carboxylic acid C₁₁H₁₀N₂O₂ 202.21 Chelating agents, corrosion inhibitors
Ethyl 6-chloroquinoline-3-carboxylate Quinoline core, 6-Cl, 3-ethyl ester C₁₂H₁₀ClNO₂ 251.67 Antibacterial agents, material science
Ethyl 5-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Benzo[d][1,4]dioxine core, 5-Cl, 6-ethyl ester C₁₁H₁₁ClO₄ 242.66 Enzyme inhibition, agrochemicals

Key Differences and Implications

Core Heterocycle: Quinoxaline derivatives (e.g., this compound) exhibit a dual nitrogen-containing aromatic system, enhancing π-π stacking interactions in drug-receptor binding. In contrast, quinoline derivatives (e.g., Ethyl 6-chloroquinoline-3-carboxylate) have a single nitrogen atom, reducing electron-deficient character but improving membrane permeability . Benzo[d][1,4]dioxine derivatives (e.g., ) lack nitrogen atoms, relying on oxygen-based electron donation for bioactivity .

Substituent Effects: Oxo Groups: The 2,3-dioxo groups in the target compound increase electrophilicity, making it reactive toward nucleophiles (e.g., amines in Schiff base formation). Chloro-substituted analogs (e.g., ) prioritize halogen bonding in kinase inhibition . Ester vs. Carboxylic Acid: Ethyl esters (e.g., ) improve lipid solubility compared to carboxylic acids (e.g., 2,3-Dimethylquinoxaline-6-carboxylic acid), which are more polar and prone to ionic interactions .

Synthetic Routes: this compound likely follows a pathway similar to , where diethyl oxomalonate reacts with substituted phenylenediamines under acidic conditions. Chloro-substituted variants require halogenated precursors, increasing steric hindrance . Quinoline derivatives () are synthesized via Friedländer annulation, differing from quinoxaline condensations .

Biological and Industrial Applications: The 2,3-dioxo motif is critical in antimalarial and anticancer agents due to its ability to chelate metal ions or inhibit enzymes like topoisomerases. Chloro-substituted quinoxalines () show specificity in kinase inhibition, while benzo[d][1,4]dioxines () target cytochrome P450 enzymes .

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